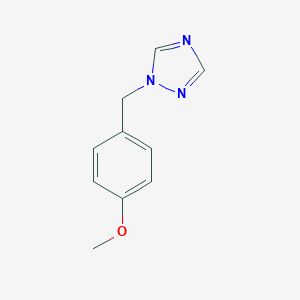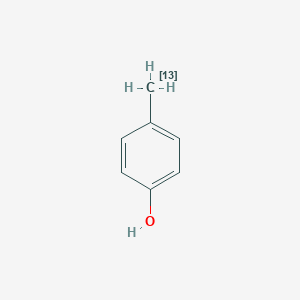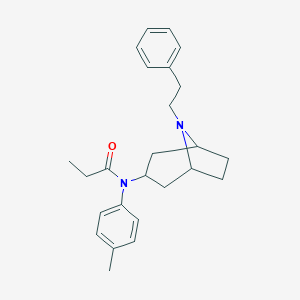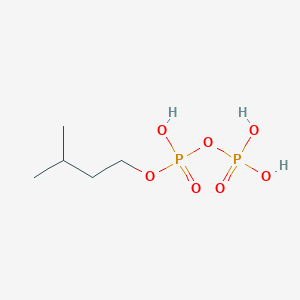
2-(1H-pyrazol-3-yl)pyrazine
Descripción general
Descripción
2-(1H-pyrazol-3-yl)pyrazine is a dinuclear compound that has been shown to inhibit the activity of anions . It has also been used in the treatment of diabetes by increasing the thermal expansion of beta cells and decreasing insulin resistance .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular formula of 2-(1H-pyrazol-3-yl)pyrazine is C7H6N4 . The Inchi Code is 1S/C7H6N4/c1-2-10-11-6(1)7-5-8-3-4-9-7/h1-5H, (H,10,11) .Physical And Chemical Properties Analysis
2-(1H-pyrazol-3-yl)pyrazine is a solid powder . Its molecular weight is 146.15 g/mol .Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-(1H-pyrazol-3-yl)pyrazine: has been studied for its potential as an antimicrobial agent. Compounds containing the pyrazole moiety are known to exhibit significant antimicrobial properties . This compound can be incorporated into larger molecules to target specific microbial pathways, potentially leading to the development of new antibiotics.
Antioxidant Properties
Research indicates that pyrazole derivatives can exhibit antioxidant activities . 2-(1H-pyrazol-3-yl)pyrazine could be used in studies to scavenge free radicals, which are harmful to biological systems and contribute to various diseases.
Anticancer Research
Pyrazole compounds have been recognized for their anticancer activities . 2-(1H-pyrazol-3-yl)pyrazine may serve as a scaffold for developing novel anticancer drugs by targeting specific cancer cell lines and pathways.
Anti-inflammatory Applications
The pyrazole ring is a common feature in many anti-inflammatory drugs . As such, 2-(1H-pyrazol-3-yl)pyrazine could be valuable in the synthesis of new anti-inflammatory compounds, contributing to treatments for conditions like arthritis.
Drug Discovery for Viral Infections
Pyrazole derivatives have shown potential in antiviral drug discovery . With the ongoing need for effective treatments against viruses, including novel coronaviruses, 2-(1H-pyrazol-3-yl)pyrazine could play a role in the synthesis of compounds that inhibit viral replication.
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which include 2-(1h-pyrazol-3-yl)pyrazine, have been found to exhibit a wide range of biological activities
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit tyrosine kinase , a key enzyme involved in signal transduction pathways. The specific interactions of 2-(1H-pyrazol-3-yl)pyrazine with its targets and the resulting changes require further investigation.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that 2-(1H-pyrazol-3-yl)pyrazine affects multiple pathways
Result of Action
Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects . These effects suggest that 2-(1H-pyrazol-3-yl)pyrazine could have significant impacts at the molecular and cellular levels.
Action Environment
Factors such as ph can influence the activity of similar compounds
Propiedades
IUPAC Name |
2-(1H-pyrazol-5-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-10-11-6(1)7-5-8-3-4-9-7/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSVVLLAMHTBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578975 | |
| Record name | 2-(1H-Pyrazol-5-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-3-yl)pyrazine | |
CAS RN |
111781-54-5 | |
| Record name | 2-(1H-Pyrazol-3-yl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111781-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrazol-5-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrazol-3-yl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural features and coordination behavior of 2-(1H-pyrazol-3-yl)pyrazine with copper ions?
A: 2-(1H-pyrazol-3-yl)pyrazine is a polytopic N-donor ligand, meaning it can bind to metal ions through multiple nitrogen atoms. [] In the study by [], it forms a planar Cu2(ppz)2 dimer, where "ppz" represents the deprotonated form of the ligand. This dimer acts as a secondary building unit (SBU) in the construction of metal-organic frameworks (MOFs). The copper ions within the dimer exhibit a strong Jahn-Teller effect, allowing the SBU to bind various oxygen-donor anions like phosphate, molybdate, and polyoxometalates. This results in the formation of diverse MOF structures with potential applications in areas like catalysis and gas storage.
Q2: Can 2-(1H-pyrazol-3-yl)pyrazine be used to design luminescent materials?
A: Yes, research indicates that 2-(1H-pyrazol-3-yl)pyrazine can be incorporated into luminescent iridium(III) complexes. [] When coordinated to iridium(III) alongside 2-phenylbenzo[d]oxazole ligands, 2-(1H-pyrazol-3-yl)pyrazine contributes to the complex's ability to emit light in the green and yellow regions. These complexes exhibit promising quantum yields, reaching up to 46.1% in degassed dichloromethane solution. [] This suggests potential applications in organic light-emitting diodes (OLEDs) and other light-based technologies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)


![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)






